

A Comparative Guide to the X-ray Crystallography of 7-Azaindole Derivatives

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Compound of Interest

Compound Name: 1-Boc-7-azaindole

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The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design and for comprehending crystal packing and polymorphism, which are critical for drug development. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position is a common strategy in synthesis, and it can significantly influence the molecule's conformation and intermolecular interactions.

This guide provides a comparative overview of the X-ray crystallographic data for various 7-azaindole derivatives. While specific crystallographic data for **1-Boc-7-azaindole** derivatives are not extensively published, we will compare the structures of closely related, unprotected 7-azaindole analogues. This analysis offers a foundational understanding of the scaffold's crystallographic behavior and allows for informed predictions on how the bulky 1-Boc group may influence crystal packing and hydrogen bonding motifs.

Experimental Protocols: Single-Crystal X-ray Diffraction

A standardized methodology is crucial for obtaining high-quality crystallographic data. The following protocol is a synthesized representation from established studies on 7-azaindole derivatives.^{[1][2][3]}

1. Crystal Growth and Mounting:

- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the 7-azaindole derivative in an appropriate solvent, such as ethanol or a solvent mixture like DMF/water.^[1]
- Mounting: A selected crystal is mounted on a cryoloop (e.g., MiTeGen micromounts) using a cryoprotectant oil (e.g., NVH immersion oil) to prevent ice formation during cooling.^[1]

2. Data Collection:

- Instrumentation: Data are collected on a single-crystal X-ray diffractometer, such as a Bruker D8 Quest ECO, equipped with a photon-counting detector (e.g., Photon II C14).^[1]
- Radiation Source: Graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) is commonly used.^[1]
- Temperature: Data collection is typically performed at low temperatures (e.g., 150 K) to minimize thermal vibrations, using a cooling system like an Oxford Cryosystems Cryostream.^[1]
- Scan Strategy: A series of ϕ and ω scans are performed to collect a complete dataset.^[1]

3. Data Reduction and Structure Solution:

- Software: The collected diffraction data are processed using software suites like Bruker APEX-3 for data reduction and integration.^[1]
- Absorption Correction: A multi-scan absorption correction (e.g., using SADABS) is applied to the data.^[1]
- Structure Solution and Refinement: The crystal structure is solved using intrinsic phasing methods (e.g., SHELXT) and refined by full-matrix least-squares on F^2 using programs like SHELXL.^[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

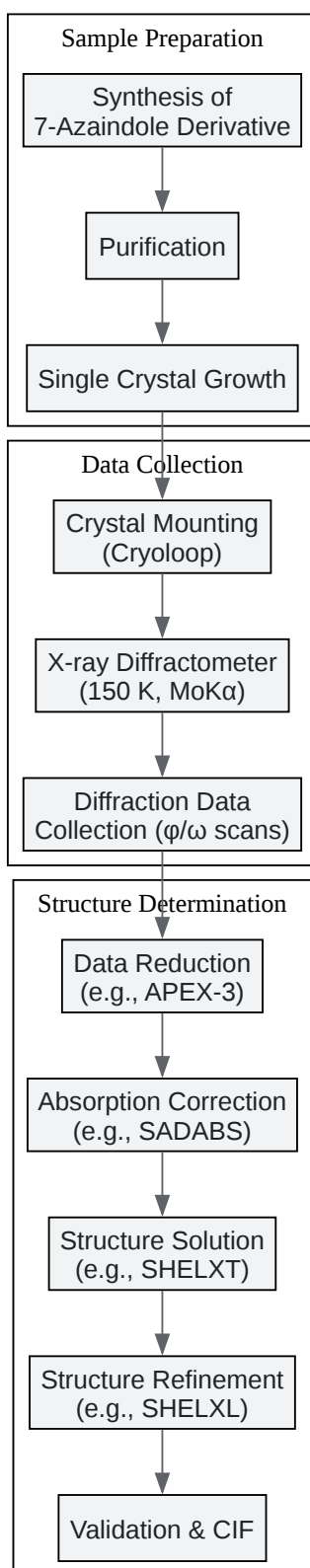
Comparative Crystallographic Data of 7-Azaindole Derivatives

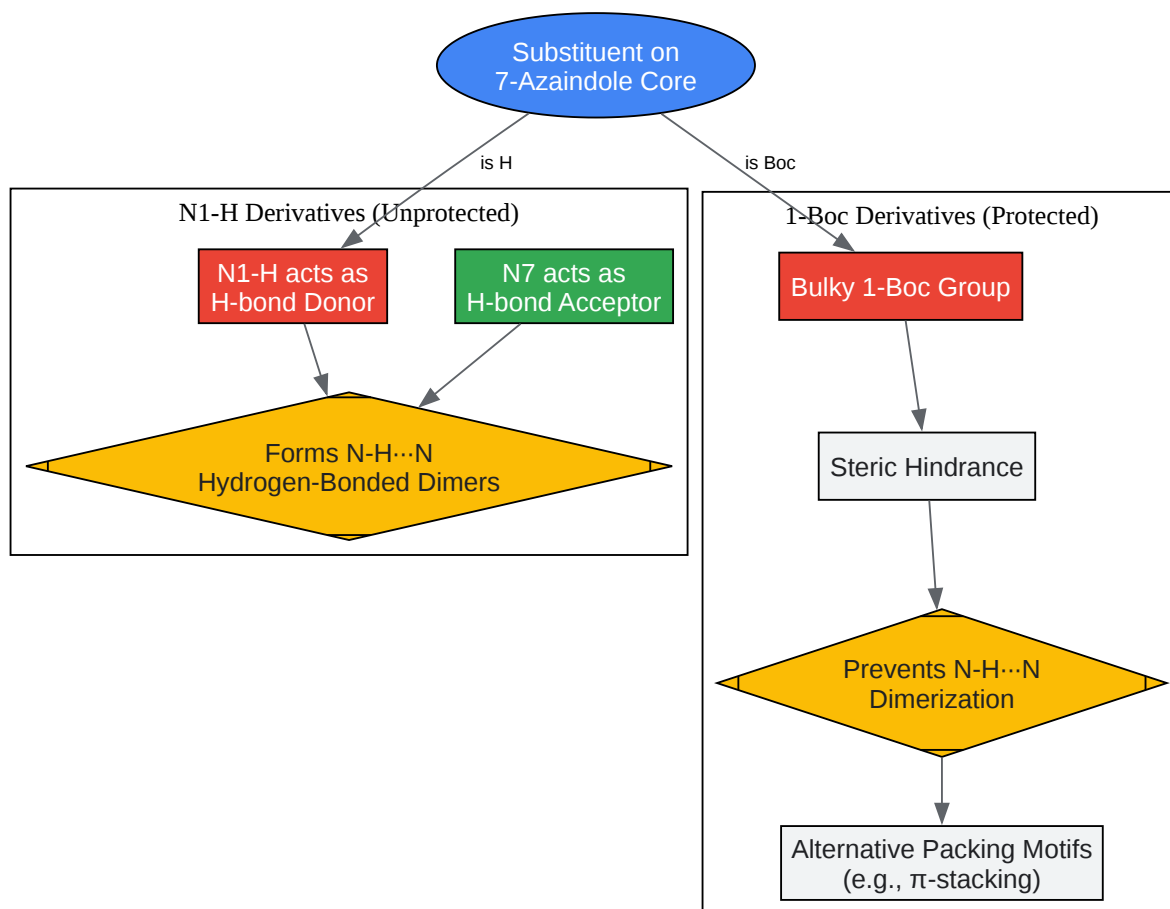
The following table summarizes key crystallographic parameters for several 7-azaindole derivatives, providing a basis for comparing their solid-state structures.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
7-Azaindole-3-carboxaldehyde	C ₈ H ₆ N ₂ O	Monoclinic	P2 ₁ /c	3.8361	18.0442	9.9572	96.682	684.55	4	[2]
5-Chloro-7-azaindole	C ₇ H ₅ ClN ₂	Monoclinic	P2 ₁ /n	3.8683	13.7915	12.4418	94.613	661.79	4	[3]
4,5-Dichloro-7-azaindole	C ₇ H ₄ Cl ₂ N ₂	Monoclinic	P2 ₁ /c	11.2383	3.8354	17.6534	93.948	758.82	4	[3]
5-Hydroxy-7-azaindole	C ₇ H ₆ N ₂ O	Monoclinic	P2 ₁ /c	10.3232	14.0725	3.9928	93.003	579.91	4	[3]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for X-ray crystallography and the influence of substituents on the crystal packing of 7-azaindole derivatives.





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